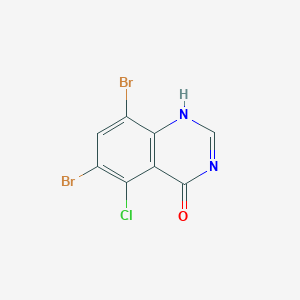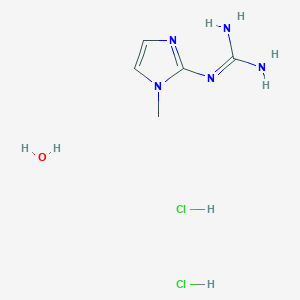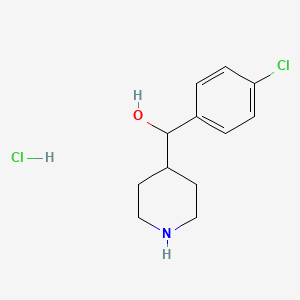
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a complex chemical structure that includes a methylsulfonyl group, a pyridinyl ring, and an oxadiazolyl moiety, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. Key steps may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridinyl group and the methylsulfonyl moiety. Each step requires precise control of reaction conditions, such as temperature, pH, and solvents used.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process, reduce waste, and improve safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The pyridinyl ring and other aromatic moieties may be involved in reduction reactions under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like ammonia or primary amines.
Major Products Formed
The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield sulfone derivatives, while reduction can lead to amine derivatives. Substitution reactions can introduce various functional groups, altering the compound's properties.
科学的研究の応用
3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride has a broad range of applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities and potential therapeutic uses.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
作用機序
The compound's effects are mediated through interactions with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism involves complex interactions at the molecular level, which are the subject of ongoing research.
類似化合物との比較
When compared to similar compounds, 3-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride stands out due to its unique combination of functional groups:
Similar Compounds: 4-(Methylsulfonyl)-1-(pyridin-3-yl)propan-1-amine, 2-(Methylsulfonyl)-1-(3-(pyridin-4-yl)-1,2,4-triazol-5-yl)propan-1-amine.
Uniqueness: The presence of both the oxadiazolyl moiety and the methylsulfonyl group in conjunction with a pyridinyl ring gives it distinct properties and reactivity patterns, making it valuable for specific scientific investigations.
This compound continues to be a subject of interest in various fields, highlighting the importance of understanding its preparation, reactions, and applications for future research and development.
特性
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8;;/h2-3,5-6,9H,4,7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBJHVXNXCPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B8018055.png)











